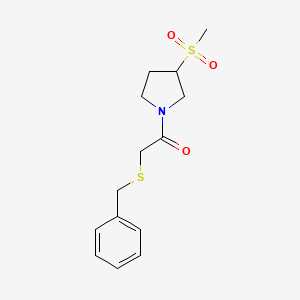

2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

Description

2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is a ketone derivative featuring three distinct functional groups:

- 3-(Methylsulfonyl)pyrrolidin-1-yl group: A pyrrolidine ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 3-position. The sulfonyl group is strongly electron-withdrawing, enhancing polarity and stability.

- Ethanone backbone: A ketone functional group that may participate in hydrogen bonding or serve as a site for further chemical modifications.

Properties

IUPAC Name |

2-benzylsulfanyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S2/c1-20(17,18)13-7-8-15(9-13)14(16)11-19-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXDRGQTJOVWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 1,4-dibromobutane with ammonia or a primary amine.

Coupling of Benzylthiol and Pyrrolidine: The benzylthiol is then coupled with the pyrrolidine ring using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC).

Introduction of the Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced through the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a benzylthio group and a pyrrolidinyl moiety, which contribute to its biological activity. Its molecular formula is , indicating the presence of sulfur, which is often linked to biological activity in medicinal compounds.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzylthio compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Case Study:

A study focusing on the antibacterial properties of related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone may possess similar efficacy .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in targeting kinases involved in cancer pathways. Kinase inhibitors are crucial in cancer therapy as they can block signals that promote tumor growth.

Case Study:

In vitro assays have shown that related sulfonamide compounds can inhibit specific kinases, leading to reduced proliferation of cancer cells. This opens avenues for further exploration of this compound in cancer treatment protocols .

Pharmaceutical Formulations

The unique structure of this compound allows it to be incorporated into various pharmaceutical formulations aimed at treating infections or cancer. Its solubility profile and stability under physiological conditions are critical factors for its development as a therapeutic agent.

Data Table: Potential Applications in Drug Development

Toxicology and Safety Profile

Understanding the safety profile of this compound is essential for its application in humans. Preliminary studies suggest that similar compounds exhibit low toxicity levels, but comprehensive toxicological evaluations are necessary to ensure safety.

Case Study:

Toxicological assessments on related benzothio compounds have shown minimal adverse effects at therapeutic doses, supporting the hypothesis that this compound could be safe for clinical use .

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzylthio group may interact with thiol-containing enzymes, while the pyrrolidine ring can interact with various receptors or enzymes. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzylthio-Containing Compounds

- Key differences: The absence of a pyrrolidine-sulfonyl group in Compound (1) reduces its polarity compared to the target compound. Reactivity: Compound (1) undergoes cycloaddition with hydrazine hydrate to form triazoles, a reaction likely feasible for the target compound due to the benzylthio group’s nucleophilic sulfur atom .

Pyrrolidine Derivatives with Sulfonyl Groups

- 1-Methyl-2-pyrrolidinone (CAS 872-50-4, ): A common solvent with a pyrrolidine ring but lacking the sulfonyl group. Polarity: The target compound’s methylsulfonyl group increases its hydrophilicity (predicted Log Kow ~1.5) compared to 1-methyl-2-pyrrolidinone (Log Kow -0.47) . Reactivity: The sulfonyl group in the target compound may stabilize negative charges, making it less reactive in nucleophilic substitutions compared to unmodified pyrrolidines.

Ketone-Containing Analogues

- 3-Acetylpyridine (): A pyridine-linked ketone. Hydrogen Bonding: The ethanone group in the target compound may exhibit weaker hydrogen-bonding capacity than 3-acetylpyridine’s pyridine nitrogen, affecting solubility and intermolecular interactions. Boiling Point: Estimated to be higher than 3-acetylpyridine (BP 220°C) due to the target’s larger molecular weight (~337 g/mol vs. 121 g/mol) .

Data Table: Comparative Properties

Research Findings and Mechanistic Insights

- Reactivity: The benzylthio group in the target compound may undergo oxidative coupling or nucleophilic substitution, similar to ’s Compound (1). However, the electron-withdrawing sulfonyl group could slow these reactions compared to non-sulfonated analogues .

- Biological Activity: Sulfonated pyrrolidines are often explored for medicinal applications (e.g., enzyme inhibition). The target compound’s sulfonyl group may enhance binding to polar active sites compared to non-sulfonated derivatives .

- Stability : The methylsulfonyl group likely improves thermal and oxidative stability relative to compounds with reducible substituents (e.g., -NH₂ in ’s Compound (1)) .

Biological Activity

2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 313.4 g/mol. The compound features a benzylthio group and a methylsulfonyl group attached to a pyrrolidine ring, contributing to its unique properties and potential interactions with biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃S₂ |

| Molecular Weight | 313.4 g/mol |

| CAS Number | 1706154-49-5 |

The biological activity of this compound is primarily attributed to its structural components:

- Benzylthio Group : This group may interact with thiol-containing enzymes, potentially influencing redox reactions and enzyme activity.

- Pyrrolidine Ring : The pyrrolidine structure can engage with various receptors or enzymes, impacting signaling pathways.

- Methylsulfonyl Group : Enhances solubility and bioavailability, possibly improving the compound's pharmacokinetic properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cell lines, including breast cancer (MCF-7) and lung cancer (A549), it demonstrated cytotoxic effects. The IC50 values observed in these studies suggest significant potential for further development as an anticancer agent.

Table 1: Cytotoxicity Data

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations as low as 10 µg/mL, the compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity in Animal Models

In vivo studies using mouse models demonstrated that treatment with the compound resulted in reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.